OSU-03012

Vue d'ensemble

Description

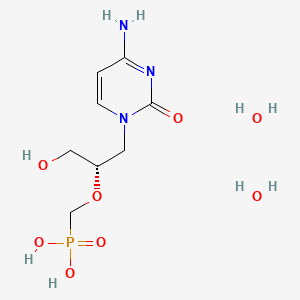

AR-12, also known as OSU-03012, is a potent inhibitor of recombinant PDK-1 (phosphoinositide-dependent kinase 1) with an IC50 of 5 μM . It has been shown to suppress PC-3 cell proliferation and induce apoptosis in PC-3 cells . It is a derivative of celecoxib with 10-fold greater antitumor activity, but lacks celecoxib’s COX-2 inhibitory activity .

Molecular Structure Analysis

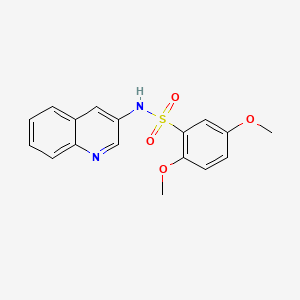

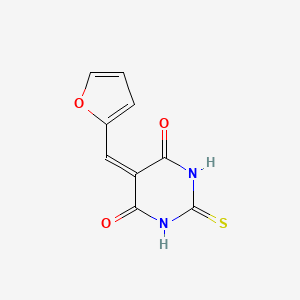

The molecular structure of AR-12 is represented by the formula C26H19F3N4O . The compound is a solid and has a molecular weight of 460.45 .Physical And Chemical Properties Analysis

AR-12 is a solid compound with a solubility of ≥23 mg/mL in DMSO. It is insoluble in water and ethanol .In Vivo

AR-12 has been studied in various in vivo models. In one study, AR-12 was used to treat mice with experimental metastatic melanoma. The results showed that AR-12 treatment significantly reduced tumor growth and metastasis in the mice. In another study, AR-12 was used to treat mice with pancreatic cancer. The results showed that AR-12 treatment significantly inhibited the growth of pancreatic tumors and prolonged the survival of the mice.

In Vitro

AR-12 has also been studied in various in vitro models. In one study, AR-12 was used to treat human breast cancer cell lines. The results showed that AR-12 treatment significantly inhibited the growth of the cancer cells. In another study, AR-12 was used to treat human prostate cancer cell lines. The results showed that AR-12 treatment significantly inhibited the growth of the cancer cells.

Mécanisme D'action

Target of Action

OSU-03012 primarily targets the 3-phosphoinositide–dependent kinase 1 (PDK1) . PDK1 is a master kinase, implicated in various cellular processes, including cell growth and survival . It plays a crucial role in the PI3K/Akt signaling pathway, which is often dysregulated in cancer .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PDK1 . By inhibiting PDK1, it disrupts the PI3K/Akt signaling pathway, leading to downstream effects on various proteins such as BAD, GSK-3β, FoxO1a, p70S6K, and MDM-2 . Interestingly, the compound’s cytotoxic effects persist even when cells are transfected with constitutively active Akt, suggesting that this compound may also act on other pathways .

Biochemical Pathways

In addition to the PI3K/Akt pathway, this compound also seems to inhibit the Janus-activated kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and mitogen-activated protein kinase (MAPK) pathways . These pathways are critical for cell proliferation and survival, and their inhibition can lead to cell death . Furthermore, this compound induces autophagy, a cellular process involved in the degradation and recycling of cellular components .

Pharmacokinetics

It is known that the compound is cytotoxic to various cancer cell types, including multiple myeloma and hepatocellular carcinoma cells, at concentrations below 1 μmol/l . This suggests that this compound may have good bioavailability and can effectively reach its targets within cells.

Result of Action

This compound induces cell death mainly through caspase-independent mechanisms . It down-regulates survivin and X-linked inhibitor of apoptosis (XIAP), proteins that inhibit apoptosis, and induces G2 cell cycle arrest, leading to a reduction in cyclins A and B .

Activité Biologique

AR-12 has been shown to be a potent inhibitor of PDK1 in vitro and in vivo. In one study, AR-12 was found to be a more potent inhibitor of PDK1 than the commonly used inhibitor LY294002. In another study, AR-12 was found to be a more potent inhibitor of PDK1 than the commonly used inhibitor Wortmannin.

Biochemical and Physiological Effects

AR-12 has been shown to inhibit cell proliferation and survival in various cancer cell lines. In one study, AR-12 was found to inhibit the growth of melanoma cells in a dose-dependent manner. In another study, AR-12 was found to inhibit the growth of prostate cancer cells in a dose-dependent manner.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using AR-12 in lab experiments is its high potency and long half-life. However, there are some limitations to using AR-12 in lab experiments, including its solubility in aqueous solutions and its cost.

Orientations Futures

The potential future directions for the use of AR-12 in cancer research include:

1. Investigating the effects of AR-12 in combination with other anti-cancer drugs, such as chemotherapy and targeted therapies.

2. Investigating the effects of AR-12 on different types of cancer, such as breast, lung, and pancreatic cancer.

3. Investigating the effects of AR-12 on the progression of cancer in different stages, such as early-stage and late-stage cancer.

4. Investigating the effects of AR-12 on cancer stem cells.

5. Investigating the effects of AR-12 on the immune system and the ability of the immune system to fight cancer.

6. Investigating the effects of AR-12 on the side effects of cancer treatment, such as nausea, vomiting, and fatigue.

7. Investigating the effects of AR-12 on the quality of life of cancer patients.

8. Investigating the effects of AR-12 on the development of resistance to anti-cancer drugs.

9. Investigating the potential use of AR-12 as a preventative measure against cancer.

10. Investigating the potential use of AR-12 in combination with other treatments, such as radiotherapy and immunotherapy.

Applications De Recherche Scientifique

Traitement du cancer

OSU-03012 est un dérivé du célécoxib avec une activité anticancéreuse . Il a été développé et suggéré pour le traitement de divers types de cancers . Ces molécules présentent des propriétés antitumorales plus fortes que le célécoxib et pourraient donc représenter des molécules anticancéreuses prometteuses .

Traitement des maladies virales

This compound a été suggéré pour le traitement des maladies virales . Les virus spécifiques qu'il peut potentiellement traiter ne sont pas mentionnés dans la source, mais c'est un domaine de recherche intéressant.

Traitement des maladies inflammatoires

This compound a également été suggéré pour le traitement des maladies inflammatoires . Les maladies inflammatoires spécifiques qu'il peut potentiellement traiter ne sont pas mentionnées dans la source, mais cela représente une autre application potentielle de ce composé.

Traitement des maladies métaboliques

This compound a été suggéré pour le traitement des maladies métaboliques . Les maladies métaboliques spécifiques qu'il peut potentiellement traiter ne sont pas mentionnées dans la source, mais cela représente une autre application potentielle de ce composé.

Traitement du myélome

This compound s'est avéré cytotoxique pour les cellules myélomateuses . Il agit par le biais de multiples mécanismes en plus de l'inhibition de la voie phosphoinositide-3-kinase/Akt .

Traitement du carcinome hépatocellulaire (CHC)

This compound a montré un potentiel en tant que traitement du CHC . Il a inhibé la croissance cellulaire des cellules Huh7, Hep3B et HepG2 avec une IC 50 inférieure à 1 μmol/L .

Propriétés

IUPAC Name |

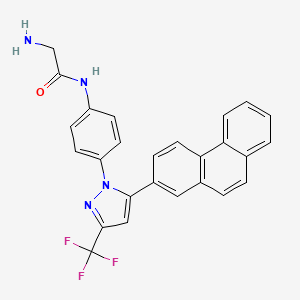

2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F3N4O/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22/h1-14H,15,30H2,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULUCECVQOCQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225206 | |

| Record name | AR-12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

742112-33-0 | |

| Record name | 2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=742112-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AR-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0742112330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX3O2Q61UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

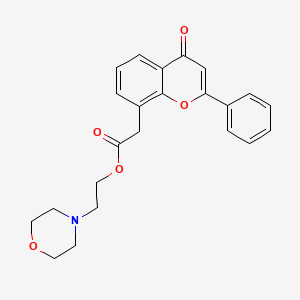

![4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid](/img/structure/B1662449.png)

![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)

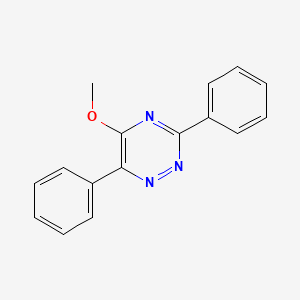

![N-[5-(2-imidazo[1,2-a]pyrimidinyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B1662458.png)